2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-cyclohexylacetamide
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Overview
Description
2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-cyclohexylacetamide is a useful research compound. Its molecular formula is C19H20ClN5OS and its molecular weight is 401.91. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Pyrazolo[3,4-d]pyrimidine derivatives, closely related to 2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-cyclohexylacetamide, have shown significant promise as antimicrobial agents. A variety of novel heterocyclic compounds containing a sulfonamido moiety were synthesized, targeting the development of new antibacterial agents. Among these, certain compounds demonstrated high antimicrobial activity against a range of bacterial strains (Azab, Youssef, & El-Bordany, 2013). Similarly, other new heterocycles incorporating antipyrine moiety were synthesized, with representative compounds showing promising antimicrobial effects (Bondock, Rabie, Etman, & Fadda, 2008).
Anticancer Applications
In the realm of cancer research, pyrazolo[3,4-d]pyrimidine derivatives have also been synthesized and evaluated for their potential as anticancer agents. For instance, a series of novel derivatives demonstrated notable antitumor activity against the human breast adenocarcinoma cell line MCF7, with some derivatives showing comparable or superior activity to the reference drug doxorubicin (El-Morsy, El-Sayed, & Abulkhair, 2017). Another study synthesized a new series of pyrazolo[3,4-d]pyrimidines, testing their antitumor activity on 60 different cell lines. Certain compounds in this series were identified as having potent antitumor activity, with specific derivatives showing remarkable effectiveness across a range of cell lines (Kandeel, Mohamed, Abd El Hamid, & Negmeldin, 2012).
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives, which this compound is a part of, have been associated with a wide range of biological activities .
Mode of Action
Pyrimidine derivatives have been associated with various biological activities, suggesting that they may interact with multiple targets .
Biochemical Pathways
Pyrimidine derivatives have been associated with a wide range of biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Pyrimidine derivatives have been associated with a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Future Directions
Biochemical Analysis
Biochemical Properties
The 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-cyclohexylacetamide compound interacts with various enzymes, proteins, and other biomolecules in biochemical reactions
Dosage Effects in Animal Models
The effects of 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-cyclohexylacetamide vary with different dosages in animal models
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5OS/c20-13-5-4-8-15(9-13)25-18-16(10-23-25)19(22-12-21-18)27-11-17(26)24-14-6-2-1-3-7-14/h4-5,8-10,12,14H,1-3,6-7,11H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJKGTLGNWZSIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.